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Compound of Interest

Compound Name: tert-Butyl-1,4-benzoquinone

L  Get Quote

Cat. No.: B1215510

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
Butyl-1,4-benzoquinone, a key organic intermediate. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic
characteristics. This document is intended to serve as a valuable resource for the identification,
characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for tert-Butyl-1,4-benzoquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR)

Chemical Shift (5)

Multiplicity Integration Assignment
PpmM
~6.8 Doublet 1H Vinyl H
~6.7 Doublet of Doublets 1H Vinyl H
~6.6 Doublet 1H Vinyl H
1.3 Singlet 9H tert-Butyl H
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13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Assighment

~187 Carbonyl C=0

~186 Carbonyl C=0

~150 C-tert-Butyl

~137 Vinyl C-H

~136 Vinyl C-H

~134 Vinyl C-H

~35 Quaternary C (tert-Butyl)
~26 Methyl C (tert-Butyl)

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment
~2960 Strong C-H stretch (tert-Butyl)
C=0 stretch (conjugated
~1660 Strong
ketone)
~1600 Medium C=C stretch (alkene)

itraviolet-Visible (UV-Vis) <

Amax (nm) Molar Absorptivity (€) Solvent
~245 ~18000 Ethanol
~330 ~300 Ethanol

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.
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NMR Spectroscopy

A solution of tert-Butyl-1,4-benzoquinone is prepared by dissolving approximately 10-20 mg
of the solid sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCIs) or
acetone-de. The solution is transferred to a 5 mm NMR tube. *H and 3C NMR spectra are
recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are
referenced to the residual solvent peak. For quantitative analysis, a known amount of an
internal standard can be added.

IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid
samples, a small amount of tert-Butyl-1,4-benzoquinone (1-2 mg) is finely ground with
potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet. Alternatively,
an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample
directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400
cm™i.

UV-Vis Spectroscopy

A stock solution of tert-Butyl-1,4-benzoquinone is prepared by accurately weighing a small
amount of the compound and dissolving it in a UV-grade solvent, such as ethanol. Serial
dilutions are then made to obtain a concentration that gives an absorbance reading within the
linear range of the spectrophotometer (typically 0.1 to 1 AU). The UV-Vis spectrum is recorded
in a 1 cm path length quartz cuvette over a wavelength range of 200 to 800 nm, using the pure
solvent as a reference.

Visualizations
Chemical Structure and Spectroscopic Correlation
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tert-Butyl-1,4-benzoquinone and its Spectroscopic Features

Chemical Structure
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Caption: Correlation of the chemical structure of tert-Butyl-1,4-benzoquinone with its key

spectroscopic signals.

General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow illustrating the key stages of spectroscopic analysis from
sample preparation to data interpretation.

 To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl-1,4-benzoquinone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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